molecular formula C21H27N3O6S B244654 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244654
M. Wt: 449.5 g/mol
InChI Key: SGQUJRREBMVOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes involved in various cellular processes. For example, the compound has been found to inhibit the activity of topoisomerase II (7), which is an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II activity can lead to DNA damage and cell death, which may explain the anticancer activity of 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells (2). It has also been found to inhibit the growth of fungal and bacterial pathogens (3,4). In addition, the compound has been investigated for its potential neuroprotective effects (5) and as an analgesic (6).

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its diverse range of potential therapeutic applications. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities, making it a valuable tool for investigating these diseases. However, one of the limitations of using this compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects on normal cells in addition to cancer cells (2), which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of the compound could be further elucidated to better understand its therapeutic potential. Finally, the potential toxicity of the compound could be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has potential therapeutic applications in a range of diseases. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities, and has been investigated for its potential use in the treatment of neurodegenerative diseases and as an analgesic. Further research is needed to fully understand the mechanism of action of the compound and to investigate its potential toxicity.

Synthesis Methods

The synthesis method of 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with N-(4-(4-(methylsulfonyl)-1-piperazinyl)phenyl)chloroacetamide in the presence of a base. The reaction results in the formation of the desired compound. The synthesis method has been reported in the literature (1) and has been found to be efficient and reproducible.

Scientific Research Applications

3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer (2), antifungal (3), and antibacterial (4) activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases (5) and as an analgesic (6). The diverse range of potential therapeutic applications of 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide makes it an attractive target for further research.

properties

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H27N3O6S/c1-28-18-13-15(14-19(29-2)20(18)30-3)21(25)22-16-5-7-17(8-6-16)23-9-11-24(12-10-23)31(4,26)27/h5-8,13-14H,9-12H2,1-4H3,(H,22,25)

InChI Key

SGQUJRREBMVOGU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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